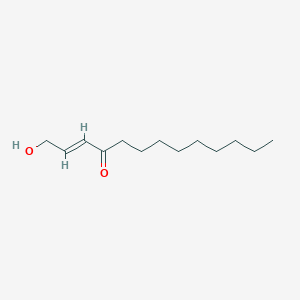

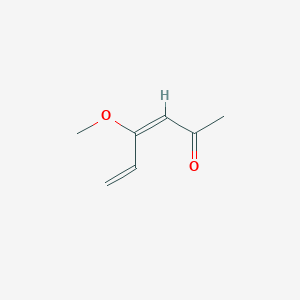

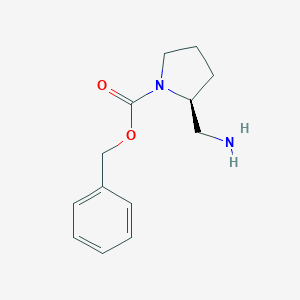

4-methyl-N-(naphthalen-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-methyl-N-(naphthalen-2-yl)benzamide" is a chemical entity that appears to be related to a class of aromatic compounds with potential applications in materials science and pharmacology. While the provided papers do not directly discuss this exact compound, they do provide insights into similar naphthalene-based aromatic compounds and their properties, synthesis, and applications.

Synthesis Analysis

The synthesis of related naphthalene-based aromatic compounds involves various chemical reactions and methodologies. For instance, the synthesis of N-(3,5-diaminophenyl)-4-(naphthalen-8-yloxy)benzamide was achieved from 1-naphthol and 4-fluoro benzonitrile, followed by polycondensation with different aromatic diacids using triphenyl phosphite as a condensing agent in a specific solvent system . Another related compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, was synthesized via a copper(I)-catalyzed alkyne–azide cycloaddition reaction with high yield and regioselectivity . These methods highlight the complexity and precision required in the synthesis of such aromatic compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the compound (4E)-4-((naphthalen-2-yl)methyleneamino)-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one was studied using FT-IR, NMR, and UV-Vis spectroscopy, supported by density functional theory (DFT) computations . The molecular structure is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of naphthalene-based compounds is influenced by their molecular structure. The presence of functional groups such as amides, esters, and aromatic rings can lead to a variety of chemical reactions. For instance, the polyamides containing naphthalene units synthesized in one study could potentially undergo further chemical modifications due to the presence of reactive amide bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these naphthalene-based compounds are diverse and depend on their specific molecular structures. The polyamides containing pendant bulky naphthalene units exhibited good solubility in polar aprotic solvents, high glass-transition temperatures, and excellent thermal stability . Similarly, the synthesized polyamides based on 1,4-bis(4-aminophenoxy)naphthalene showed solubility in aprotic polar solvents, could be cast into films, and had high thermal stability . These properties are essential for their potential applications in materials science and other fields.

Wissenschaftliche Forschungsanwendungen

Anticancer Evaluation

- A compound closely related to 4-methyl-N-(naphthalen-2-yl)benzamide has shown significant potential in anticancer evaluations. Specifically, a study synthesized derivatives with anticancer properties evaluated against various cancer cell lines, showing activity against breast cancer cells (Salahuddin et al., 2014).

Colorimetric Sensing of Fluoride Anions

- Derivatives of 4-methyl-N-(naphthalen-2-yl)benzamide have been used for colorimetric sensing of fluoride ions. One such study demonstrated that these derivatives undergo a color transition in the presence of fluoride anions, indicating their potential application in detecting these ions in solutions (Younes et al., 2020).

Antibacterial Agents

- Compounds synthesized from 4-methyl-N-(naphthalen-2-yl)benzamide have been found to possess potent antibacterial properties. A study explored these derivatives as potential antibacterial agents and enzyme inhibitors, showing significant efficacy against various bacterial strains (Abbasi et al., 2015).

Fluorescent Film Development for Aniline Vapor Detection

- A naphthalene derivative was used to create a fluorescent film sensitive to aniline vapor. This film displayed immediate and reversible response to the presence of aniline, indicating its utility in chemical sensing applications (Fan et al., 2016).

CNS D-2 Dopamine Receptor Imaging

- Naphthalene-based benzamides, similar to 4-methyl-N-(naphthalen-2-yl)benzamide, have been explored as central nervous system (CNS) D-2 dopamine receptor imaging agents. These compounds demonstrated potential in specific dopamine receptor localization (Murphy et al., 1990).

Molecular Docking and Biological Evaluation

- A series of derivatives were synthesized and evaluated for antioxidant and antibacterial activities, highlighting the potential of 4-methyl-N-(naphthalen-2-yl)benzamide in developing new therapeutic agents (Sambrajyam et al., 2022).

Luminescent Lanthanide Complexes

- 4-methyl-N-(naphthalen-2-yl)benzamide derivatives have been used to develop luminescent lanthanide complexes. These complexes showed promise in energy-transfer processes, potentially useful in various photophysical applications (Kim et al., 2006).

Eigenschaften

IUPAC Name |

4-methyl-N-naphthalen-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-13-6-8-15(9-7-13)18(20)19-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTISAXDTGNCMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355270 |

Source

|

| Record name | 4-methyl-N-(naphthalen-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644493 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-methyl-N-(naphthalen-2-yl)benzamide | |

CAS RN |

84647-12-1 |

Source

|

| Record name | 4-methyl-N-(naphthalen-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

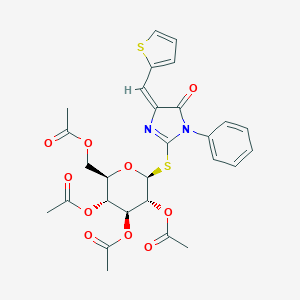

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)

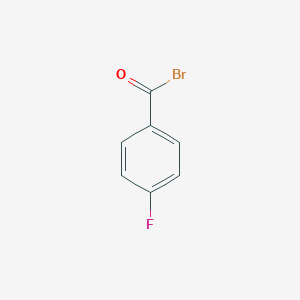

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)

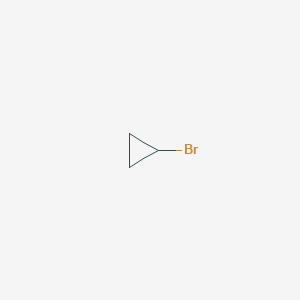

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)